4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
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Overview
Description
4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a thiazole derivative known for its diverse biological activities. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has shown potential in various scientific research fields, including medicinal chemistry and drug development .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria.
Mode of Action
The compound interacts with its targets (FP-2 and FP-3 enzymes) through a process known as molecular docking . This interaction results in a remarkable binding affinity against FP-2 and FP-3 enzymes . The binding of the compound to these enzymes inhibits their activity, thereby disrupting the life cycle of the Plasmodium falciparum parasite .
Biochemical Pathways
The inhibition of FP-2 and FP-3 enzymes disrupts the biochemical pathways that the Plasmodium falciparum parasite relies on for survival and reproduction . The downstream effects of this disruption include the prevention of the parasite’s growth and multiplication, ultimately leading to its death .
Result of Action
The result of the compound’s action is the inhibition of the Plasmodium falciparum parasite’s growth and multiplication . This leads to a decrease in the number of parasites in the host’s body, alleviating the symptoms of malaria and potentially leading to the elimination of the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy . Additionally, the presence of other compounds or drugs in the body can influence the compound’s metabolism and excretion, potentially affecting its bioavailability and therapeutic effect .
Biochemical Analysis
Biochemical Properties
It has been found that thiazole derivatives have shown promising inhibitory potential against enzymes such as Plasmodium falciparum cysteine protease falcipain 2 and falcipain 3 . This suggests that 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide may interact with these enzymes and potentially others, affecting their function and the biochemical reactions they catalyze.
Cellular Effects
Some thiazole derivatives have been found to exhibit potent cytotoxic activity against various human tumor cell lines . This suggests that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the known activities of similar thiazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide typically involves the reaction of 4-methylbenzenesulfonamide with a thiazole derivative under specific conditions. The process includes:
Starting Materials: 4-methylbenzenesulfonamide and a thiazole derivative.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimalarial agent due to its inhibitory effects on Plasmodium falciparum enzymes.
Cancer Research: The compound has shown promise in inducing apoptosis and disrupting mitochondrial membrane potential in leukemia cells.
Antimicrobial Activity: It exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Biological Studies: The compound is used in molecular docking and dynamics studies to understand its interactions with various biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: Known for its role in inducing apoptosis and mitochondrial disruption.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide stands out due to its specific inhibitory effects on Plasmodium falciparum enzymes and its potential as an antimalarial agent. Its ability to induce apoptosis and disrupt mitochondrial function also makes it unique among thiazole derivatives .
Properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-7-3-5-9(6-4-7)20(17,18)15-12-14-8(2)10(19-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUOPBDVBLQAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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